molecular formula C10H8F2N4O B1481691 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098133-79-8

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1481691
CAS No.: 2098133-79-8
M. Wt: 238.19 g/mol
InChI Key: KKZQDENAEOZZCD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a chemical research compound designed for investigative applications in medicinal and agricultural chemistry. It belongs to the class of pyrazole carboxamides, a group of heterocyclic compounds recognized for their diverse biological activities and significant potential in pharmaceutical and agrochemical research . The core pyrazole structure is a privileged scaffold in drug discovery, featured in several therapeutic agents due to its ability to interact with various biological targets . The specific substitution pattern on this molecule—combining a difluoromethyl group with a pyridin-3-yl moiety—is strategically chosen to modulate key properties such as lipophilicity, metabolic stability, and the potential for hydrogen-bonding interactions, which can be critical for biological activity and optimizing pharmacokinetic profiles . This compound is of high interest for research into novel antimicrobial agents. Pyrazole derivatives have demonstrated a capacity to function by disrupting essential biological processes in bacterial and fungal cells . Their mechanisms of action can include the inhibition of crucial enzymes like succinate dehydrogenase (SDH) and cytochrome oxidase, which are components of the mitochondrial respiratory chain (Complex II and IV) . Inhibition of these targets disrupts energy metabolism, leading to deleterious effects on the pathogen . Furthermore, some pyrazole derivatives have shown the ability to inhibit efflux pumps in bacteria, a major mechanism of antimicrobial resistance, thereby potentially restoring the efficacy of other antimicrobials . The structural features of this compound make it a valuable candidate for investigating new modes of action to combat resistant microbial strains. In the context of agrochemical research, pyrazole carboxamides are a well-established class of fungicides that primarily act as Succinate Dehydrogenase Inhibitors (SDHI) . The 1-(difluoromethyl)-1H-pyrazole-4-carboxamide motif, in particular, is a key intermediate in several commercial fungicides used to control a broad spectrum of plant-pathogenic fungi . Researchers can utilize this compound to explore its efficacy against fungal diseases, study its structure-activity relationships (SAR), and understand its potential environmental fate. The inclusion of the pyridinyl ring may offer a novel pharmacophore for target binding, providing a basis for the development of new crop protection agents with improved spectra of activity or resistance profiles. This compound is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)4-7(15-16)6-2-1-3-14-5-6/h1-5,10H,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZQDENAEOZZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its therapeutic implications.

The compound is characterized by its unique structure, which includes a difluoromethyl group and a pyridine moiety. Its molecular formula is C9H8F2N4OC_9H_8F_2N_4O, with a molecular weight of approximately 226.19 g/mol. The presence of both fluorine and nitrogen atoms contributes to its biological activity and pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds containing similar structural motifs have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

Table 1: IC50 Values of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.83
1,3-Diphenyl-1H-pyrazole derivativesA5491.81
Benzimidazole hybridsHeLa0.90

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain analogs demonstrated selective COX-2 inhibition with IC50 values significantly lower than conventional anti-inflammatory drugs like diclofenac .

Table 2: Inhibition Potency of Pyrazole Derivatives on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound5.400.01
Celecoxib10.000.05

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. In anticancer applications, it has been observed to arrest the cell cycle at the G1 phase by downregulating cyclin D2 and CDK2 proteins, leading to reduced cell proliferation . In terms of anti-inflammatory effects, the compound's inhibition of COX enzymes results in decreased production of prostaglandins, thus alleviating inflammation.

Case Studies

In a recent study evaluating the efficacy of various pyrazole derivatives against human tumor cell lines, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition across multiple cancer types . The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a pyrazole-carboxamide scaffold with several analogs, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₀H₇F₂N₃O₂ 239.18 -CF₂H, pyridin-3-yl, -CONH₂ Compact structure; balanced lipophilicity and polarity
4h (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide) C₂₈H₃₁BrN₄O₄S₂ 630.10 -SO₂NH₂, p-fluorophenyl, bulky tert-butyl groups Enhanced sulfonamide group; potential protease inhibition
5i (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide) C₃₅H₃₇N₃O₄S 595.25 -SO₂CH₃, -CF₃, tert-butyl groups High molecular weight; likely CNS-penetration challenges
255 (4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid) C₁₅H₁₄F₂N₂O₂ 293.18 Difluoromethylpyridine, cyclopropyl, pyrrole-carboxylic acid Pyrrole ring may improve metabolic stability
Razaxaban (DPC 906) C₃₀H₂₆F₄N₆O·2HCl 635.48 Trifluoromethyl, aminobenzisoxazole, imidazole Factor Xa inhibitor; high oral bioavailability
PC 222 (1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide) C₁₂H₁₁ClN₃O₂ 268.69 -Cl, -OCH₃, -CONHCH₃ Electron-withdrawing substituents; potential analgesic activity

Physicochemical Properties

  • Molecular Weight : The target compound (239.18 g/mol) is significantly smaller than analogs like 4h (630.10 g/mol) and Razaxaban (635.48 g/mol), suggesting better membrane permeability and oral absorption .
  • Polarity : The carboxamide group (-CONH₂) in the target compound enhances hydrophilicity compared to 5i (-SO₂CH₃) and PC 222 (-CONHCH₃), which may affect solubility and protein binding .
  • Fluorine Content : The difluoromethyl group (-CF₂H) provides moderate electronegativity and metabolic stability, whereas Razaxaban ’s trifluoromethyl (-CF₃) group increases lipophilicity and potency .

Preparation Methods

Synthetic Steps

Step Description Key Reagents/Conditions Outcome
1. Substitution/Hydrolysis Alpha, beta-unsaturated ester reacts with 2,2-difluoroacetyl halide (X = F or Cl) in presence of acid-binding agent (triethylamine or N,N-diisopropylethylamine) in organic solvent (dioxane, THF, DCM) at low temperature. Followed by alkali hydrolysis (NaOH or KOH). 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester, base, solvent Alpha-difluoroacetyl intermediate carboxylic acid solution
2. Condensation/Cyclization Addition of catalyst (sodium or potassium iodide), then condensation with methylhydrazine aqueous solution (≥40% mass concentration) at low temperature (-30°C to 0°C), followed by reduced pressure and heating (50-120°C) to cyclize. Acidification precipitates crude pyrazole carboxylic acid. Methylhydrazine solution, catalyst KI/NaI, acidification Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
3. Purification Recrystallization from 35-65% aqueous alcohol (methanol, ethanol, or isopropanol) to achieve >99.5% purity. Alcohol-water mixture Pure pyrazole acid product

Advantages and Notes

  • The process reduces isomeric impurities significantly (isomer ratio improved to ~95:5).
  • Yield around 75.9% reported.
  • Raw materials are readily available and the operation is relatively simple.
  • The method is scalable and suitable for industrial production.

Method B: Halogenation-Diazotization-Coupling-Grignard-Carboxylation Route

Synthetic Steps

Step Description Key Reagents/Conditions Outcome
1. Halogenation N-methyl-3-aminopyrazole undergoes bromination or iodination at the pyrazole 4-position. Bromine or iodine 4-bromo- or 4-iodo-N-methyl-3-aminopyrazole
2. Diazotization and Coupling Diazotization of the amino group followed by coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group at position 3. Potassium difluoromethyl trifluoroborate, diazotization reagents 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
3. Grignard Exchange and Carboxylation Grignard reagent formation via isopropyl magnesium chloride, followed by reaction with carbon dioxide to install the carboxylic acid at position 4. Isopropyl magnesium chloride, CO2 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Advantages and Notes

  • Total yield of the three-step sequence up to 64%.
  • Product purity exceeds 99.5%.
  • Avoids formation of isomeric impurities common in cyclization methods.
  • The method is operationally straightforward and amenable to scale-up.

Comparative Summary of Preparation Methods

Feature Method A (Difluoroacetyl Halide + Cyclization) Method B (Halogenation + Coupling + Grignard)
Starting Materials Alpha,beta-unsaturated esters, 2,2-difluoroacetyl halide, methylhydrazine N-methyl-3-aminopyrazole, bromine/iodine, potassium difluoromethyl trifluoroborate
Key Reaction Types Substitution, hydrolysis, condensation, cyclization Halogenation, diazotization, coupling, Grignard formation, carboxylation
Yield ~75.9% Up to 64%
Purity >99.5% after recrystallization >99.5%
Isomer Formation Reduced but some isomers present (~5%) Minimal isomer formation
Scalability High, simple operation High, straightforward steps
Industrial Viability Good Good

Application to 1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

The target compound differs by substitution at the pyrazole 3-position with a pyridin-3-yl group and carboxamide functionality at position 5. The above methods provide a foundation for preparing the pyrazole core with difluoromethyl substitution, which can be further functionalized:

  • Pyridin-3-yl substitution can be introduced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on halogenated pyrazole intermediates.
  • Carboxamide formation can be achieved by converting the carboxylic acid intermediate to the corresponding acid chloride followed by amidation with ammonia or amines.

Thus, a plausible synthetic route involves:

  • Preparation of 3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid via Method A or B.
  • Halogenation or functional group transformation at the 3-position to enable pyridin-3-yl installation.
  • Amidation of the carboxylic acid to carboxamide.

Research Findings and Notes

  • The use of 2,2-difluoroacetyl halide and methylhydrazine in Method A is noted for its high yield and operational simplicity, but requires careful control of reaction temperature and pH for optimal purity.
  • Method B’s diazotization and coupling with potassium difluoromethyl trifluoroborate is a modern approach that avoids isomer formation, making it attractive for high-purity requirements.
  • Both methods emphasize recrystallization from aqueous alcohol mixtures to achieve >99.5% purity, critical for pharmaceutical intermediates.
  • Catalysts such as potassium iodide improve reaction efficiency in cyclization steps.
  • The choice of solvents (dioxane, tetrahydrofuran, dichloromethane) and bases (triethylamine, N,N-diisopropylethylamine) influences yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves condensation of a pyrazole precursor with a pyridinyl substituent, followed by carboxamide formation. For example, a pyrazole-5-carboxylic acid derivative can be activated using thionyl chloride (SOCl₂) to form an acid chloride, which is then coupled with an amine under basic conditions (e.g., triethylamine) in dichloromethane . Regioselectivity is controlled by steric and electronic factors; substituent positioning on the pyridine ring (e.g., para vs. meta) and reaction temperature (reflux vs. room temperature) significantly impact product distribution .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming substituent positions and purity. X-ray crystallography provides definitive structural validation, as demonstrated for related pyrazole-5-carboxamide derivatives, revealing dihedral angles between the pyrazole, pyridine, and aryl rings . Infrared (IR) spectroscopy identifies carboxamide C=O stretching (~1650–1700 cm⁻¹), while mass spectrometry (MS) confirms molecular weight .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or aqueous buffers with cosolvents (e.g., ethanol). Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended. For long-term storage, lyophilization and storage at –20°C in sealed, argon-purged vials prevent hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound, and how do docking results align with experimental data?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or receptors) evaluates binding affinities. For pyrazole derivatives, docking studies often highlight interactions between the carboxamide group and active-site residues (e.g., hydrogen bonds with Asp or Glu). Validation involves comparing predicted binding energies with IC₅₀ values from enzymatic assays .

Q. How do structural modifications (e.g., fluorination, pyridinyl substitution) affect the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorination (e.g., difluoromethyl) enhances metabolic stability by resisting oxidative degradation. Pyridinyl substitution at position 3 improves solubility via hydrogen bonding. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (<3.5) with improved blood-brain barrier penetration. In vivo studies in rodent models assess bioavailability and half-life .

Q. What are the contradictions in reported biological activities of structurally similar pyrazole carboxamides, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antitumor vs. anticoagulant activity) may arise from assay conditions (e.g., cell line variability) or impurities. Reproducibility is ensured by standardizing protocols (e.g., MTT assay for cytotoxicity) and verifying compound purity via HPLC (>95%). Meta-analyses of published data identify outliers and validate trends .

Q. What challenges exist in scaling up synthesis, and how can they be addressed?

  • Methodological Answer : Scaling up faces issues like low yields in coupling steps (e.g., <50% in amide formation). Optimization includes using coupling agents (e.g., HATU) or flow chemistry for controlled mixing. Green chemistry approaches (e.g., solvent-free reactions) reduce waste, while process analytical technology (PAT) monitors reaction progression in real time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

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